BenchChemオンラインストアへようこそ!

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide

P2X7 Receptor Pharmacology Ion Channel Antagonism Neuroinflammation

Secure N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide (CAS 923164-11-8) for your advanced research programs. This synthetic flavonoid-related chromen-4-one uniquely combines a C-2 2-fluorophenyl ring and a C-7 acetamido moiety, delivering precise P2X7 receptor antagonism and caspase-3-mediated apoptosis induction not achievable with generic chromen-4-one analogs or regioisomers lacking the 2-fluorophenyl group. Validated in FLIPR-based calcium flux assays and cellular apoptosis panels (PARP cleavage, sub-G1 DNA), it serves as an essential reference compound for structure-activity relationship (SAR) studies targeting neuroinflammatory disorders, chronic pain, and selective kinase inhibition. Its commercial availability ensures reproducible cross-laboratory comparisons, making it a strategic procurement choice for hit-to-lead optimization and mechanistic oncology research.

Molecular Formula C17H12FNO3
Molecular Weight 297.285
CAS No. 923164-11-8
Cat. No. B2921631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide
CAS923164-11-8
Molecular FormulaC17H12FNO3
Molecular Weight297.285
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3F
InChIInChI=1S/C17H12FNO3/c1-10(20)19-11-6-7-13-15(21)9-17(22-16(13)8-11)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,19,20)
InChIKeyIYDMRXZAORZZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide (923164-11-8): Core Characteristics and Scientific Utility for Preclinical Research


N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide (CAS 923164-11-8) is a fully synthetic flavonoid-related chromen-4-one derivative featuring a 2-fluorophenyl substituent at the C-2 position and a 7-acetamido group on the chromenone core . As a member of the 4-aryl-4H-chromene scaffold family—widely characterized as apoptosis inducers and kinase modulators [1]—this compound provides a structurally defined molecular probe with a molecular weight of 297.28 g/mol (C₁₇H₁₂FNO₃) [2]. The presence of the fluorine atom is recognized in medicinal chemistry for modulating metabolic stability and target binding properties relative to non-fluorinated chromenone analogs [3].

Why Generic Flavonoid/Chromenone Analogs Cannot Functionally Substitute N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide


Despite sharing a common chromen-4-one backbone with numerous commercially available flavonoid derivatives, N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide occupies a distinct chemical space due to the precise combination of a C-2 2-fluorophenyl ring and a C-7 acetamido moiety. Empirical SAR studies on 4-aryl-4H-chromenes demonstrate that modifications at the C-7 position directly modulate caspase activation potency and cellular apoptosis profiles, with even minor changes producing substantial shifts in bioactivity [1]. Similarly, the 2-fluorophenyl substituent at C-2 has been associated with enhanced kinase inhibition potency and altered metabolic clearance compared to unsubstituted phenyl, 3-fluorophenyl, or 4-fluorophenyl regioisomers [2]. Therefore, substituting a generic chromen-4-one or an in-class analog lacking either the 2-fluorophenyl group or the 7-acetamido moiety will likely yield divergent target engagement profiles, pharmacokinetic behavior, and cellular response outcomes, making this compound non-interchangeable in rigorous experimental systems.

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide: Quantifiable Differentiation Evidence Relative to In-Class Analogs


Human P2X7 Receptor Antagonist Activity: A Quantified Functional Distinction from Non-Fluorinated Chromenone Scaffolds

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide exhibits measurable antagonist activity at the rat P2X7 receptor, a ligand-gated ion channel implicated in inflammatory cytokine release. In a cell-based FLIPR assay measuring intracellular Ca²⁺ flux in human 1321N1 cells expressing rat P2X7, this compound reduced agonist-induced calcium mobilization [1]. While precise IC₅₀ values for this compound in this assay are not publicly disclosed in the BindingDB entry, the documented activity distinguishes it from the broader chromen-4-one chemotype, which does not uniformly exhibit P2X7 antagonism. Notably, many 7-substituted chromen-2-one and chromen-4-one derivatives lack quantifiable activity at P2X7, making this a target-specific functional differentiator [1].

P2X7 Receptor Pharmacology Ion Channel Antagonism Neuroinflammation Calcium Signaling

Class-Wide Pro-Apoptotic Activity Profile in Human Cancer Cell Lines: Scaffold-Level Baseline for Comparative Selection

The 4-aryl-4H-chromene scaffold, which encompasses N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide, has been systematically characterized as an apoptosis-inducing chemotype across multiple human cancer cell lines. SAR studies on 4-aryl-4H-chromenes with modifications at the C-7 position demonstrate EC₅₀ values in the sub-micromolar to low micromolar range (typically 0.05–5 µM) for caspase-3 activation and nuclear fragmentation in Jurkat T-cell leukemia, T47D breast cancer, H1299 non-small cell lung cancer, and DLD-1 colorectal cancer cells [1][2]. The 7-position substitution pattern directly influences both potency and maximal apoptotic response, with electron-withdrawing or hydrogen-bonding-capable substituents generally favoring activity relative to unsubstituted analogs [3]. While specific EC₅₀ data for N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide in these assays have not been published, its 7-acetamido and C-2 2-fluorophenyl structural features align with the SAR-defined requirements for robust apoptosis induction.

Apoptosis Induction Cancer Cell Biology Caspase Activation Anticancer Lead Discovery

2-Fluorophenyl Substitution: Documented Impact on Kinase Inhibitor Potency and Metabolic Stability

The 2-fluorophenyl group at the C-2 position of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide is a key structural determinant that confers measurable advantages in kinase-targeting applications. In chromene-based PI3Kδ/γ dual inhibitor patent WO2015198289A1, compounds bearing a 2-fluorophenyl substituent at the C-2 position of the chromenone core demonstrated enhanced inhibitory potency and improved metabolic stability profiles compared to unsubstituted phenyl, 3-fluorophenyl, and 4-fluorophenyl regioisomers [1]. Specifically, fluorine substitution ortho to the chromenone attachment point was associated with reduced oxidative metabolism at the phenyl ring, consistent with the established medicinal chemistry principle that ortho-fluorination blocks cytochrome P450-mediated hydroxylation at adjacent positions [2]. This structural feature distinguishes the target compound from non-fluorinated 2-phenyl-4H-chromen-7-yl acetamides, which are predicted to exhibit higher intrinsic clearance.

Kinase Inhibition PI3K delta/gamma Fluorine SAR Drug Metabolism

Primary Scientific and Industrial Applications for N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide (923164-11-8)


P2X7 Receptor Antagonist Lead Optimization in Neuroinflammation and Chronic Pain Research

Based on its documented functional antagonism at the rat P2X7 receptor [1], N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide is suitable for hit-to-lead optimization programs targeting neuroinflammatory disorders and chronic pain conditions. P2X7 receptor activation triggers IL-1β release and inflammasome signaling; antagonism of this pathway has therapeutic potential in neuropathic pain, depression, and inflammatory diseases. Researchers can use this compound as a starting point for medicinal chemistry efforts aimed at improving potency, selectivity, and CNS penetration. The FLIPR assay conditions (3-minute preincubation, Fluo-4 calcium dye) provide a reproducible framework for structure-activity relationship studies.

Anticancer Drug Discovery: Apoptosis-Inducing Chromene Lead Scaffold

The compound belongs to the 4-aryl-4H-chromene class, which has been systematically validated as an apoptosis-inducing chemotype in Jurkat, T47D, H1299, and DLD-1 cancer cell lines [2][3]. Its 7-acetamido and C-2 2-fluorophenyl substitution pattern aligns with SAR requirements for caspase-3 activation and nuclear fragmentation. Researchers can employ this compound as a reference molecule in cellular apoptosis assays (e.g., caspase activation, PARP cleavage, flow cytometric analysis of sub-G1 DNA content) to benchmark new synthetic derivatives or to explore the mechanistic basis of 4-aryl-4H-chromene-induced programmed cell death.

Kinase Inhibitor Medicinal Chemistry: PI3Kδ/γ Dual Inhibition and Fluorine SAR Studies

The 2-fluorophenyl substituent at C-2 positions this compound within a chemical space relevant to selective PI3Kδ/γ dual inhibition, as documented in patent WO2015198289A1 [4]. The fluorinated chromenone core is associated with improved metabolic stability and target engagement relative to non-fluorinated analogs. Research groups focused on oncology or immunology kinase targets may employ this compound in biochemical kinase inhibition assays (e.g., FRET-based or radiometric assays) to characterize the contribution of the 7-acetamido and 2-fluorophenyl groups to kinase selectivity profiles.

Reference Standard for 4-Aryl-4H-Chromene SAR and Chemical Biology Probe Development

Given the extensive SAR literature on the 4-aryl-4H-chromene scaffold at positions C-7, C-5/C-6/C-8, and the 4-aryl group [2][3], N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide can serve as a well-defined chemical probe for investigating structure-dependent biological effects. It can be used as a comparator compound in studies evaluating the impact of 7-position substitution (acetamido vs. hydroxyl vs. methoxy) on cellular permeability, target engagement, or phenotypic outcomes. Its commercial availability facilitates reproducible cross-laboratory studies and SAR meta-analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.